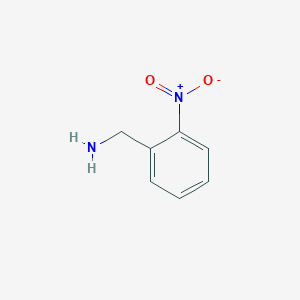

(2-硝基苯基)甲胺

描述

“(2-Nitrophenyl)methanamine” is a chemical compound with the molecular formula C7H8N2O2 . It is also known by other names such as “1-(2-Nitrophenyl)methanamine” and "2-nitrobenzylamine" .

Synthesis Analysis

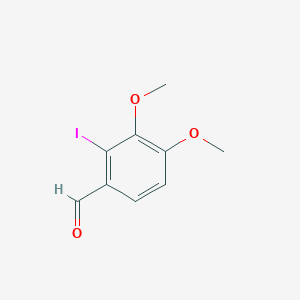

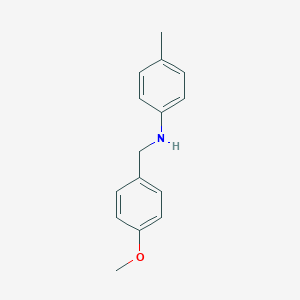

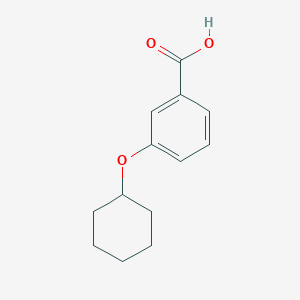

The synthesis of “(2-Nitrophenyl)methanamine” can involve various methods. One method involves the reaction of 3-methyl-2-nitrobenzaldehyde with methylamine in the presence of hydrochloric acid. Another method involves the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis

The molecular structure of “(2-Nitrophenyl)methanamine” consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 152.151 Da and the monoisotopic mass is 152.058578 Da .Chemical Reactions Analysis

“(2-Nitrophenyl)methanamine” can react with a variety of compounds, including amines, alcohols, and carboxylic acids. It can also react with nucleophiles, such as water and thiols, to form nitrosamines.Physical And Chemical Properties Analysis

“(2-Nitrophenyl)methanamine” has a density of 1.3±0.1 g/cm³, a boiling point of 266.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an index of refraction of 1.596 and a molar refractivity of 41.3±0.3 cm³ .科学研究应用

致癌性质

- N-亚硝基化合物,包括类别如(2-硝基苯基)甲胺,已被确认为致癌物质。早在1950年代初,研究重点放在这类化合物的毒性危害上,特别是与肝硬化有关的N-亚硝基二甲胺等相关化合物 (Lawley, 1983)。

合成方法开发

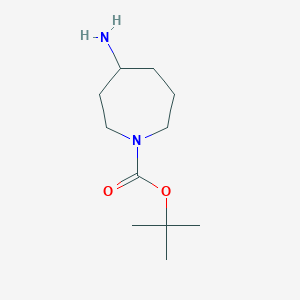

- 已开发出一种高效的合成方法,用于2,3-二氢-1H-茚-1-甲胺衍生物,包括与(2-硝基苯基)甲胺相关的化合物。该方法以其温和条件和降低的环境影响而闻名 (Zhou et al., 2013)。

光学和电子性质

- 从4-硝基肉桂醛合成的席夫碱衍生物已被合成,包括类似于(2-硝基苯基)甲胺的化合物。这些化合物表现出独特的光学性质,使它们成为非线性光学材料开发的潜在候选 (Ani et al., 2021)。

新颖合成方法

- 报道了用于苯并呋喃和吲哚-2-基-甲胺衍生物的创新合成方法,使用与(2-硝基苯基)甲胺密切相关的材料。这些方法适用于合成具有特定电子给体或受体取代基的化合物 (Schlosser et al., 2015)。

生化抑制

- 与(2-硝基苯基)甲胺密切相关的(2-硝基苯基)甲醇衍生物已显示出作为假单胞菌PqsD的抑制剂的潜力,表明在抗感染治疗中可能有应用 (Storz et al., 2014)。

环境毒性

- 已研究了硝基酚,包括与(2-硝基苯基)甲胺相关的化合物,对甲烷生成系统的毒性影响,表明它们在环境背景下的影响 (Podeh et al., 1995)。

光化学应用

- 与(2-硝基苯基)甲胺密切相关的2-硝基苯基化合物已被探索其光化学机制,特别是在光释放反应的背景下,暗示在生物化学和分子生物学中的应用 (Il'ichev et al., 2004)。

安全和危害

作用机制

Target of Action

It is known that similar compounds, such as methenamine, act as urinary tract antiseptics and antibacterial drugs . Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

Compounds based on a (2-nitrophenyl)methanol scaffold have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .

Result of Action

Compounds based on a (2-nitrophenyl)methanol scaffold have been shown to display anti-biofilm activity and a tight-binding mode of action .

Action Environment

It is known that methenamine’s antibacterial properties are ph-dependent, with the compound being more effective in more acidic environments .

属性

IUPAC Name |

(2-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYRNLDFMZVKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329793 | |

| Record name | (2-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Nitrophenyl)methanamine | |

CAS RN |

1904-78-5 | |

| Record name | (2-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

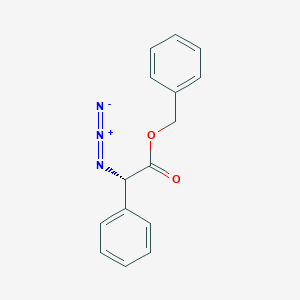

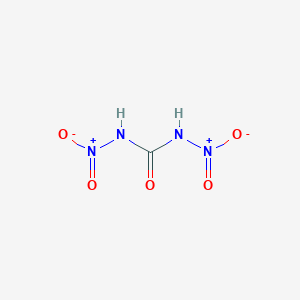

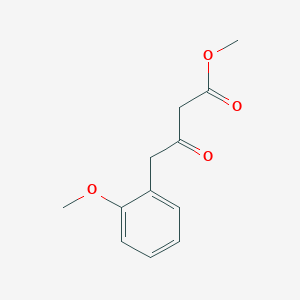

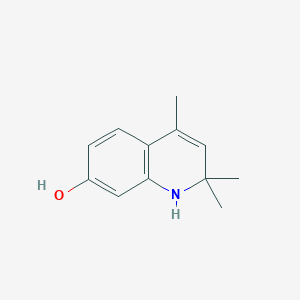

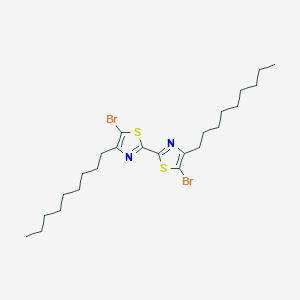

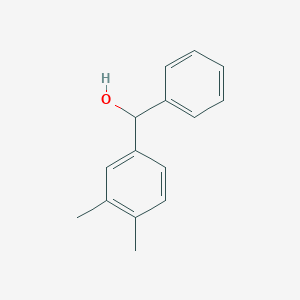

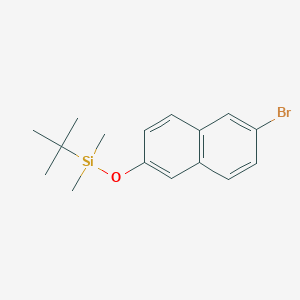

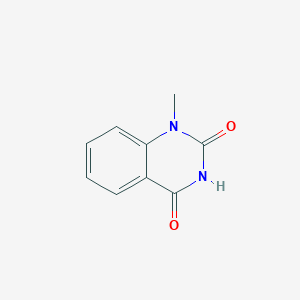

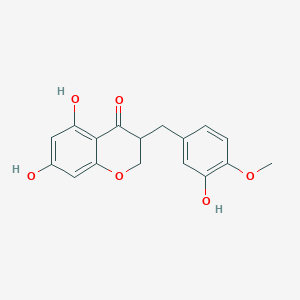

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B171861.png)